molecular formula C10H14O B070220 Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI) CAS No. 185303-22-4

Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)

Cat. No. B070220
M. Wt: 150.22 g/mol
InChI Key: QPPGEPODNBLBTG-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. 2.2]oct-5-en-2-yl-, rel-(9CI).

Mechanism Of Action

The mechanism of action of Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI) is not fully understood. However, studies have shown that it can interact with various enzymes and receptors in the body, leading to changes in cellular signaling pathways.

Biochemical And Physiological Effects

Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI) has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI) in lab experiments include its unique structure and properties, which make it an attractive candidate for the development of new drugs, catalysts, and materials. However, its limitations include its complex synthesis method and limited availability, which can make it difficult to obtain in large quantities.

Future Directions

There are many future directions for the research and development of Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI). Some potential areas of research include the development of new drugs and catalysts based on its unique structure and properties, the exploration of its potential applications in material science, and the investigation of its mechanism of action and physiological effects in the body.
In conclusion, Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI) is a chemical compound that has potential applications in various fields of scientific research. Its unique structure and properties make it an attractive candidate for the development of new drugs, catalysts, and materials. Further research is needed to fully understand its mechanism of action and physiological effects in the body, as well as to explore its potential applications in various fields.

Synthesis Methods

The synthesis of Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI) can be achieved through a variety of methods, including the Diels-Alder reaction and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. The Pauson-Khand reaction involves the reaction of an alkyne, an alkene, and a metal catalyst to form a cyclopentenone ring.

Scientific Research Applications

Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI) has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. Its unique structure and properties make it an attractive candidate for the development of new drugs, catalysts, and materials.

properties

CAS RN

185303-22-4

Product Name

Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-[(1S,2S,4S)-2-bicyclo[2.2.2]oct-5-enyl]ethanone

InChI

InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3/t8-,9+,10+/m0/s1

InChI Key

QPPGEPODNBLBTG-IVZWLZJFSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@@H]2CC[C@H]1C=C2

SMILES

CC(=O)C1CC2CCC1C=C2

Canonical SMILES

CC(=O)C1CC2CCC1C=C2

synonyms

Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel- (9CI)

Origin of Product

United States

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